3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzothiophene-2-carboxylic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Oxidized benzothiophene derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of its anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-hydroxyphenyl)propanamide
- 3-chloro-N-(2-hydroxybenzylidene)benzohydrazide
- 3-chloro-N-(4-chlorophenyl)quinoxalin-2-amine
Uniqueness
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
335206-97-8 |
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Molecular Formula |
C15H10ClNO2S |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10ClNO2S/c16-13-9-5-1-4-8-12(9)20-14(13)15(19)17-10-6-2-3-7-11(10)18/h1-8,18H,(H,17,19) |
InChI Key |
DCTNTBIEOCKTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3O)Cl |
Origin of Product |
United States |
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